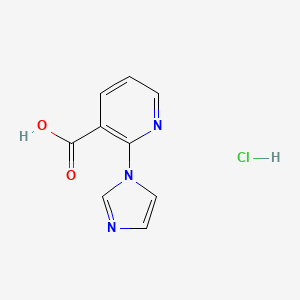

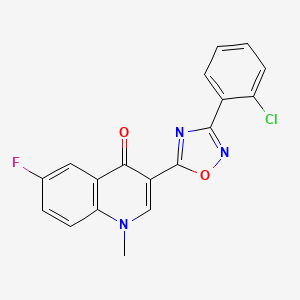

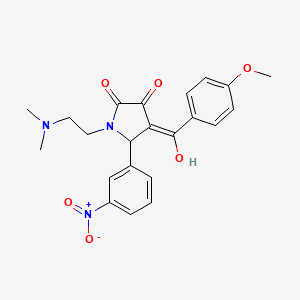

![molecular formula C23H20O7 B2514686 Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate CAS No. 898415-67-3](/img/structure/B2514686.png)

Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate is a complex organic compound that features a benzofuran moiety, which is a common structural motif in natural products and pharmaceuticals. The compound is characterized by the presence of multiple functional groups, including methoxy, acetoxy, and a chromenone structure, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the reaction of chromium carbene complexes with acetylenes, which can lead to the formation of furan and phenol products . This method highlights the potential for constructing new aromatic nuclei, which is relevant to the synthesis of benzofuran compounds. Another synthesis route is the acetylation of benzofuran precursors, as demonstrated in the preparation of a related compound, where acetic anhydride and pyridine are used to introduce an acetyl group . Additionally, a palladium-catalyzed dearomative arylation/oxidation reaction has been employed to synthesize benzofuran ketones, providing a range of compounds and suggesting a versatile method for structural modification .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the angles between different planes within the molecule. For instance, the angle between the furan ring and the adjacent phenyl ring can influence the overall shape and reactivity of the molecule . The presence of methoxy and acetyl groups can also affect the electron distribution and steric hindrance, potentially impacting the compound's chemical properties and interactions with biological targets.

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions due to their rich functional group chemistry. The reactivity of the furan ring, in particular, can lead to the formation of new aromatic structures when reacted with acetylenes . The acetyl group introduced through acetylation reactions can be a site for further chemical transformations, such as hydrolysis or nucleophilic attack . The palladium-catalyzed reactions mentioned earlier also indicate the possibility of cross-coupling reactions that can be used to modify the benzofuran core .

Physical and Chemical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, can be determined through experimental methods. For example, the melting point of a related compound was found to be 389 K when crystallized from ethyl acetate . The chemical properties, including reactivity and stability, are influenced by the molecular structure. NMR spectroscopy can provide insights into the electronic environment of the protons in the molecule, as seen in the range of chemical shifts observed for aromatic protons and methoxy groups . These properties are essential for understanding the behavior of the compound in various environments and potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

A study by Parameshwarappa et al. (2009) synthesized a series of compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds were screened for their antibacterial and antifungal activities.

Crystal Structure Analysis

Research by Stomberg et al. (1997) and Stomberg et al. (1997) involved the preparation of a compound similar to ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate and analyzed its crystal structure.

Potentially Bioactive Compound Synthesis

Abdel Hafez et al. (2001) discussed the synthesis of potentially bioactive compounds from a related compound, exploring the formation of various derivatives with possible bioactive properties.

Pharmacological Activities of Derivatives

A study by Makkar and Chakraborty (2018) identified novel furanyl derivatives with significant pharmacological activities, including anti-inflammatory and antioxidative effects.

Synthesis of Dibenzofurandiols

Research by Carvalho and Sargent (1984) focused on the synthesis of dibenzofurandiols starting from similar oxo esters, highlighting the chemical versatility of these compounds.

Antimicrobial and Analgesic Activities

Reddy et al. (2014) synthesized various coumarin derivatives and screened them for antimicrobial and analgesic activities, emphasizing the potential medicinal applications of these compounds.

Direcciones Futuras

Benzofuran compounds have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions of research on this compound could involve further exploration of its biological activities and potential applications as a drug.

Mecanismo De Acción

Target of Action

It is known that furan derivatives, which this compound is a part of, have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O7/c1-4-27-22(25)12-28-18-10-15-16(11-21(24)29-19(15)8-13(18)2)20-9-14-6-5-7-17(26-3)23(14)30-20/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKZURJYAGZHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

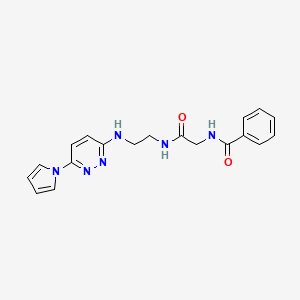

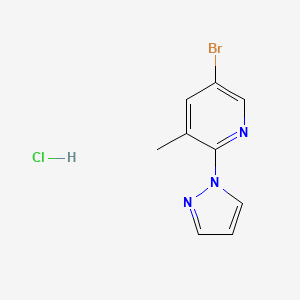

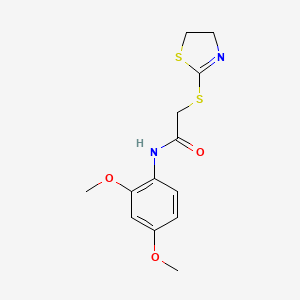

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)

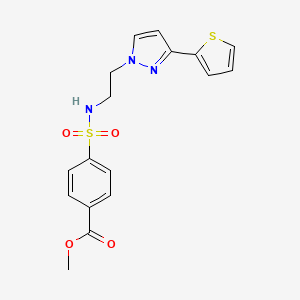

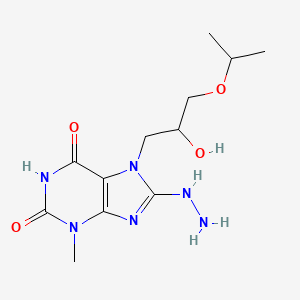

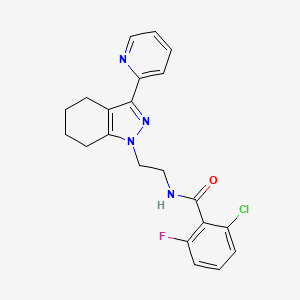

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)

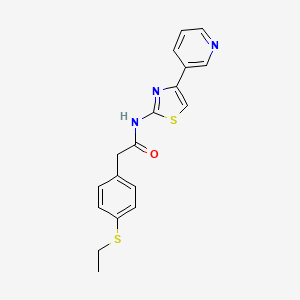

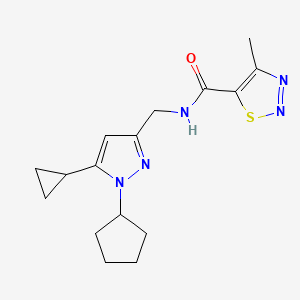

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)